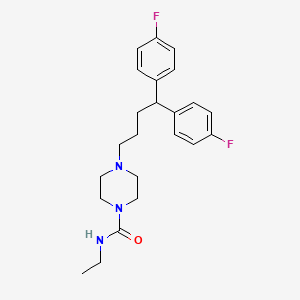

Amperozide

Description

Properties

CAS No. |

75558-90-6 |

|---|---|

Molecular Formula |

C23H29F2N3O |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide |

InChI |

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29) |

InChI Key |

NNAIYOXJNVGUOM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Appearance |

Solid powder |

Other CAS No. |

75558-90-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

75529-73-6 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amperozide; FG 5606; Amperozida; Amperozidum |

Origin of Product |

United States |

Foundational & Exploratory

Amperozide's Action on Dopamine Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of amperozide, with a specific focus on its intricate interactions with dopamine systems. This compound, a diphenylbutylpiperazine derivative, has demonstrated a unique pharmacological profile that distinguishes it from typical antipsychotic agents. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular and systemic effects.

Receptor Binding Profile and Affinity

This compound exhibits a complex receptor binding profile, characterized by a high affinity for serotonin type 2A (5-HT2A) receptors and a comparatively lower affinity for dopamine D2 receptors. This characteristic is a significant departure from first-generation antipsychotics and contributes to its atypical properties. The drug also shows affinity for other monoamine receptors, which may play a role in its overall pharmacological effects.

Table 1: this compound Receptor Binding Affinities (Ki values in nM)

| Receptor Subtype | Human (cloned) | Rat (native) | Reference |

| Dopamine D2 | 180 | 200 | |

| Dopamine D3 | 640 | - | |

| Dopamine D4 | 46 | 60 | |

| Serotonin 5-HT2A | 2.5 | 1.3 | |

| Serotonin 5-HT1A | 130 | - | |

| Adrenergic α1 | 7.9 | 10 | |

| Adrenergic α2 | 68 | 100 |

Core Mechanism: Serotonin-Dopamine Interaction

The primary mechanism through which this compound influences the dopamine system is via its potent antagonism of the 5-HT2A receptor. Serotonergic neurons originating from the raphe nuclei exert a tonic inhibitory control over dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA). By blocking 5-HT2A receptors, this compound disinhibits these dopaminergic pathways, leading to an increase in dopamine release in specific brain regions.

Caption: this compound's primary mechanism of action on dopamine pathways.

Effects on Dopamine Release: In Vivo Microdialysis

In vivo microdialysis studies have been instrumental in elucidating the region-specific effects of this compound on dopamine release. These studies consistently demonstrate that this compound preferentially increases dopamine release in the prefrontal cortex, with a less pronounced effect in the striatum and nucleus accumbens. This regional selectivity is thought to underlie its potential efficacy in treating the negative and cognitive symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects.

Table 2: Effects of this compound on Extracellular Dopamine Levels (as % of baseline)

| Brain Region | This compound Dose (mg/kg) | Maximum Dopamine Increase | Reference |

| Medial Prefrontal Cortex | 2.5 | 180% | |

| Nucleus Accumbens | 2.5 | 130% | |

| Striatum | 2.5 | No significant change | |

| Medial Prefrontal Cortex | 5.0 | 250% | |

| Nucleus Accumbens | 5.0 | 160% |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the affinity of this compound for various neurotransmitter receptors.

Methodology:

-

Tissue Preparation: Brain tissue from specific regions (e.g., striatum for D2, cortex for 5-HT2A) or cells expressing cloned human receptors are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).

-

Radioligand Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at various concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in awake, freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic administration of this compound.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Dopamine levels are expressed as a percentage of the average baseline concentration.

Caption: Experimental workflow for in vivo microdialysis studies.

Electrophysiological Effects

Electrophysiological studies have provided further insights into the modulatory effects of this compound on dopamine neuron activity. In vivo single-unit recordings from dopamine neurons in the VTA have shown that this compound can increase the firing rate and burst firing of these neurons. This effect is consistent with the disinhibition mechanism mediated by 5-HT2A receptor antagonism.

Functional Implications and Therapeutic Rationale

The unique mechanism of action of this compound on dopamine systems provides a strong rationale for its potential therapeutic benefits. By preferentially increasing dopamine release in the prefrontal cortex, it may help to alleviate the negative and cognitive symptoms of schizophrenia, which are thought to be associated with hypofrontality. Its relatively low affinity for D2 receptors suggests a lower risk of extrapyramidal side effects and hyperprolactinemia compared to typical antipsychotics. The potent 5-HT2A antagonism is a key feature shared with other atypical antipsychotics, which is believed to contribute to their improved side effect profile and broader spectrum of efficacy.

Pharmacological profile of Amperozide as an atypical antipsychotic

A Technical Guide to the Pharmacological Profile of Amperozide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a diphenylbutylpiperazine derivative recognized as an atypical antipsychotic agent.[1] Unlike first-generation antipsychotics, its mechanism of action is not primarily mediated by dopamine D2 receptor antagonism. Instead, this compound exhibits a high affinity for and potent antagonism of serotonin 5-HT2A receptors.[2][3] This profile is complemented by a moderate affinity for α1-adrenergic receptors and a notably low affinity for dopamine D2 receptors, contributing to its "atypical" classification and a reduced risk of extrapyramidal side effects.[2][4] While investigated for the treatment of schizophrenia in humans, it was never clinically adopted for this indication. Its primary application is in veterinary medicine to mitigate aggression and stress in pigs. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding profile, effects on neurotransmitter systems, and the experimental methodologies used in its evaluation.

Pharmacodynamics: Receptor Binding and Mechanism of Action

The pharmacodynamic profile of this compound is distinguished by its selective antagonism of the 5-HT2A receptor, which is a key characteristic of many second-generation (atypical) antipsychotics. This action is believed to contribute to its efficacy against both positive and negative symptoms of psychosis with a lower propensity for motor side effects.

Receptor Binding Affinity

In vitro radioligand binding studies have been instrumental in characterizing the interaction of this compound with various neurotransmitter receptors. The compound shows a distinct preference for the 5-HT2A receptor. Its affinity for dopamine D2 receptors, the primary target for typical antipsychotics, is significantly lower.

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor Target | Tissue Source | Radioligand | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 5-HT₂ | Rat Cerebral Cortex | [³H]ketanserin | 16.5 ± 2.1 | |

| Dopamine D₂ (Striatal) | Rat Striatum | [³H]spiperone | 540 ± 59 | |

| Dopamine D₂ (Limbic) | Rat Limbic System | [³H]spiperone | 403 ± 42 | |

| α₁-Adrenergic | Rat Cerebral Cortex | [³H]prazosin | 172 ± 14 | |

| 5-HT₁ₐ | Rat Brain | Not Specified | Low Affinity | |

| α₂-Adrenergic | Rat Brain | Not Specified | Low Affinity | |

| Dopamine D₁ | Rat Brain | Not Specified | Low Affinity | |

| Muscarinic M₁ & M₂ | Rat Brain | Not Specified | Low Affinity |

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. Data are presented as mean ± SEM.

Mechanism of Action

This compound's primary mechanism is the potent antagonism of the 5-HT2A receptor. This action inhibits the downstream signaling cascade typically initiated by serotonin. Furthermore, this compound modulates dopaminergic neurotransmission, not by direct receptor blockade, but by inhibiting dopamine release and altering the firing patterns of dopaminergic neurons. It also demonstrates an ability to inhibit the reuptake of serotonin, dopamine, and noradrenaline in synaptosomal preparations, although the clinical significance of this at therapeutic doses is less clear. The combination of potent 5-HT2A antagonism and weak D2 receptor interaction is a hallmark of atypical antipsychotics, thought to reduce the incidence of extrapyramidal symptoms (EPS).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Amperozide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amperozide hydrochloride is a diphenylbutylpiperazine derivative that has been investigated for its atypical antipsychotic properties. Unlike typical antipsychotics that primarily act on dopamine D2 receptors, this compound exhibits a higher affinity for serotonin 5-HT2A receptors, suggesting a different mechanism of action and a potentially distinct side-effect profile.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and available pharmacokinetic data for this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a diphenylbutyl moiety linked to a piperazine carboxamide derivative.

Chemical Structure:

IUPAC Name: 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide hydrochloride[4][5]

CAS Number: 86725-37-3

Molecular Formula: C₂₃H₂₉F₂N₃O • HCl

Molecular Weight: 437.95 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Melting Point (°C) | Not available | - |

| pKa (Strongest Basic) | 7.56 (Predicted) | |

| logP | 4.12 (Predicted) | |

| Solubility | Soluble in water (to 50 mM), DMSO |

Pharmacology

This compound's pharmacological profile is distinguished by its high affinity for the serotonin 5-HT2A receptor and lower affinity for dopamine D2 receptors. This profile is consistent with that of an atypical antipsychotic.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors.

| Receptor | Ki (nM) | Species | Tissue |

| 5-HT2A | 16 | Rat | Cerebral Cortex |

| Dopamine D2 | 540 | Rat | Striatum |

| α1-Adrenergic | 172 | Rat | Cerebral Cortex |

| Dopamine D4.2 | 769 | - | Transfected COS7 cells |

| Dopamine D4.4 | 384 | - | Transfected COS7 cells |

| Serotonin Transporter (SERT) | 49 | - | - |

Neurotransmitter Uptake Inhibition

This compound has also been shown to inhibit the uptake of several neurotransmitters, with the following IC50 values:

| Neurotransmitter | IC50 (µM) | Species | Tissue Preparation |

| Serotonin | 0.32 | Rat | Frontal Cortex Synaptosomes |

| Noradrenaline | 0.78 | Rat | Cortical Synaptosomes |

| Dopamine | 1.0 | Rat | Striatal Synaptosomes |

Pharmacokinetics

Limited pharmacokinetic data for this compound is available in the public domain.

Metabolism: this compound is metabolized in humans to N-deethylated this compound (FG5620). In plasma, this compound and this metabolite are found in approximately equal concentrations. The metabolite, FG5620, exhibits 5-10 times lower pharmacological activity than the parent compound.

Pharmacokinetic Parameters: Quantitative data on the oral bioavailability, plasma half-life, volume of distribution, and clearance of this compound hydrochloride are not readily available in the cited literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections outline the general methodologies employed in the characterization of this compound hydrochloride.

Physicochemical Property Determination

pKa and logP Determination (General Methodology): The acidity constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are key determinants of a drug's pharmacokinetic properties.

-

pKa: The pKa of piperazine derivatives can be determined by potentiometric titration. An aqueous solution of the compound is titrated with a standardized acid (e.g., HCl), and the pH is measured after each addition of titrant. The pKa is then calculated from the resulting titration curve.

-

logP: The logP value, a measure of lipophilicity, is typically determined using the shake-flask method. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Pharmacology Assays

Receptor Binding Assays (General Methodology): Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. The general workflow for such an assay is as follows:

Receptor Binding Assay Workflow

Neurotransmitter Uptake Assays (General Methodology): These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes. A typical workflow involves:

Neurotransmitter Uptake Assay Workflow

Pharmacokinetic Studies

Determination of this compound in Plasma (General Methodology): To determine the concentration of this compound and its metabolites in plasma, a robust analytical method is required. High-performance liquid chromatography (HPLC) is a commonly used technique.

HPLC Method for Plasma Analysis

Signaling Pathway

This compound's primary mechanism of action is the antagonism of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound is thought to modulate downstream signaling cascades involved in neurotransmission.

This compound's Antagonism of the 5-HT2A Receptor Signaling Pathway

Conclusion

This compound hydrochloride is an atypical antipsychotic agent with a distinct pharmacological profile characterized by high affinity for 5-HT2A receptors and lower affinity for D2 receptors. This technical guide has summarized its chemical structure, physicochemical properties, and pharmacological data. While some information on its metabolism is available, further research is needed to fully elucidate its pharmacokinetic profile. The provided methodologies and diagrams offer a framework for understanding and conducting further research on this compound.

References

- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 2. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a new antipsychotic drug, on plasma corticosterone concentration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]

Amperozide for Schizophrenia Treatment: An Early-Stage Research Whitepaper

Introduction

Amperozide is a diphenylbutylpiperazine derivative investigated for its potential as an atypical antipsychotic for the treatment of schizophrenia.[1] Unlike classical neuroleptics that primarily act on dopamine D2 receptors, this compound's unique pharmacological profile, characterized by potent serotonin 5-HT2A receptor antagonism, suggested a novel therapeutic approach.[1][2] Early research focused on its potential to alleviate psychotic symptoms with a reduced risk of extrapyramidal side effects (EPS).[3] Although initial studies showed some promise, this compound was never clinically adopted for schizophrenia treatment in humans and is primarily used in veterinary medicine to reduce aggression and stress in pigs.[1] This guide provides an in-depth technical overview of the core preclinical and early-phase clinical research that defined the initial investigation into this compound for schizophrenia.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is the potent and selective antagonism of the serotonin 5-HT2A receptor. It also demonstrates a moderate affinity for α1-adrenergic receptors and a low affinity for dopamine D2 receptors, which is a significant departure from first-generation antipsychotics. This limbic-selective action was hypothesized to target the core symptoms of psychosis while minimizing the motor side effects associated with strong D2 receptor blockade in the nigrostriatal pathway. The drug inhibits dopamine release and modulates the firing patterns of dopaminergic neurons, particularly in the ventral tegmental area (VTA), which is implicated in the pathophysiology of schizophrenia.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors was determined using in vitro radioligand binding techniques with rat cerebral cortical membranes. The dissociation constant (Ki) indicates the drug's binding affinity, with lower values signifying a stronger bond.

| Receptor | Ki (nM) | Region |

| 5-HT2 | 16.5 ± 2.1 | Cerebral Cortex |

| α1-adrenergic | 172 ± 14 | Cerebral Cortex |

| Dopamine D2 | 540 ± 59 | Striatum |

| Dopamine D2 | 403 ± 42 | Limbic |

| 5-HT1A | Low Affinity | Rat Brain |

| α2-adrenergic | Low Affinity | Rat Brain |

| Dopamine D1 | Low Affinity | Rat Brain |

| Muscarinic M1 & M2 | Low Affinity | Rat Brain |

| Data sourced from Svartengren, J., & Simonsson, P. (1990). |

Proposed Signaling Pathway

The following diagram illustrates the primary proposed mechanism of this compound. By blocking 5-HT2A receptors, which typically exert an inhibitory influence on dopamine release in certain brain regions, this compound is thought to indirectly modulate dopaminergic neurotransmission. This may lead to an increase in dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, while its weak D2 antagonism in the mesolimbic pathway addresses positive symptoms.

Preclinical Research & Experimental Protocols

Preclinical studies in animal models were crucial for characterizing this compound's antipsychotic potential and unique pharmacological profile. These studies utilized established models to assess effects on dopamine-mediated behaviors, emotional responses, and cognitive functions relevant to schizophrenia.

Key Preclinical Findings

-

Dopamine-Mediated Behavior : In rodent models, this compound effectively countered hypermotility induced by low doses of amphetamine, an effect comparable to both classical and atypical neuroleptics. Crucially, it did not induce catalepsy or reverse amphetamine-induced stereotypies, suggesting a minimal risk for producing extrapyramidal symptoms.

-

Limbic System Selectivity : The drug demonstrated a functional selectivity for the brain's limbic system. It inhibited exploratory behavior in mice and affected dopamine neurons in the ventral tegmental area (VTA) by either increasing their firing rate and burst firing or by regularizing the firing pattern, while leaving neurons in the substantia nigra unaffected.

-

Emotional and Conditioned Behavior : this compound was shown to be a potent antagonist of aggressive behaviors in mice (muricidal behavior ED50 = 0.16 mg/kg) and exhibited anxiolytic properties in conflict tests. It did not impair motor coordination or cause sedation at doses up to 50 mg/kg. When administered with classical neuroleptics, a synergistic effect was observed in conditioned avoidance response models.

Experimental Protocol: Amphetamine-Induced Hypermotility

This protocol is a representative example of the behavioral pharmacology studies used to evaluate this compound.

-

Objective : To assess the effect of this compound on dopamine-mediated hypermotility, a proxy for positive psychotic symptoms.

-

Subjects : Male rats or mice.

-

Methodology :

-

Acclimation : Animals are acclimated to the testing environment (e.g., open-field arenas).

-

Drug Administration :

-

Test Group: Administered varying doses of this compound.

-

Control Group: Administered a vehicle (placebo).

-

Positive Control: Administered a classical neuroleptic (e.g., haloperidol).

-

-

Psychostimulant Challenge : After a set pretreatment time, all animals receive a low dose of d-amphetamine to induce hyperlocomotion.

-

Behavioral Assessment : Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and quantified using automated tracking systems for a specified duration.

-

Data Analysis : The activity levels of the this compound-treated group are compared to the control and positive control groups to determine its efficacy in attenuating amphetamine-induced hyperactivity.

-

Preclinical Experimental Workflow Diagram

Early-Stage Clinical Research

The primary human study on this compound for schizophrenia was a Phase I/II open-label, dose-escalation trial designed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Clinical Trial Design and Protocol

-

Objective : To evaluate the safety and efficacy of this compound in patients with schizophrenia.

-

Participants : Ten male inpatients with a DSM-III diagnosis of schizophrenia. The mean age was 29 ± 6 years.

-

Study Design : A 4-week, open-label, dose-escalation study.

-

Dosage : The maximum daily dose of this compound was 20 mg.

-

Assessments :

-

Efficacy : Clinical Global Improvement Scale (CGI), Comprehensive Psychopathological Rating Scale (CPRS), and Brief Psychiatric Rating Scale (BPRS).

-

Pharmacokinetics : Steady-state plasma concentrations of this compound and its N-deethylated metabolite were measured.

-

Safety : Monitoring of vital signs, electrocardiogram (ECG), hematological parameters, and adverse events.

-

Clinical Trial Workflow Diagram

Clinical Trial Results

Pharmacokinetics A direct relationship was observed between the administered dose and the resulting plasma concentration, though there was significant interindividual variability. Plasma levels of this compound and its primary metabolite, N-deethylated this compound, were found to be approximately equal.

Efficacy Six of the ten patients were classified as responders and showed improvement according to the CGI scale. Among these responders, significant reductions in symptom severity were recorded.

| Efficacy Measure | Mean Reduction in Responders |

| Total CPRS Score | 64% |

| Total BPRS Score | 46% |

| Data sourced from Axelsson, R., et al. (1991). |

Safety and Tolerability The treatment was associated with several side effects, which generally increased in severity with higher doses. No changes in hematological parameters were noted, and prolactin levels were not elevated, consistent with its weak D2 receptor antagonism.

| Adverse Event | Frequency / Notes |

| Mild Tremor | Frequent side effect. |

| Other EPS | Rare. |

| Nausea | Occurred in six patients; pronounced in one. |

| ECG Changes | T-wave morphology changes and QTc prolongation were observed. |

| Withdrawals | One patient withdrew due to worsening psychosis; two had temporary discontinuations for other illnesses. |

| Data sourced from Axelsson, R., et al. (1991). |

Conclusion

Early-stage research on this compound presented a compelling profile for a novel antipsychotic. Preclinical data strongly supported its potential as a selective agent for the limbic system with a low propensity for inducing extrapyramidal side effects. The initial open-label clinical trial provided preliminary evidence of efficacy in a subset of patients with schizophrenia. However, the observed side effects, including nausea and particularly the ECG changes (QTc prolongation), alongside significant interindividual pharmacokinetic variability, likely posed challenges for further development. Ultimately, this compound did not proceed to later-phase trials for schizophrenia and was not adopted for clinical use in this indication, though its unique mechanism of action contributed to the evolving understanding of serotonin's role in psychosis and the development of subsequent atypical antipsychotics.

References

- 1. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Amperozide's Limbic System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Amperozide, a diphenylbutylpiperazinecarboxamide derivative with atypical antipsychotic properties, on the brain's limbic system. The document synthesizes key findings from preclinical studies, focusing on its mechanism of action, quantitative receptor binding data, effects on neurotransmitter dynamics, and behavioral outcomes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding of this compound's limbic selectivity.

Core Mechanism of Action: A Limbic Focus

This compound exhibits a distinct pharmacological profile characterized by a potent antagonism of serotonin 5-HT2A receptors and a moderate affinity for dopamine D2 receptors.[1][2] This dual action, coupled with its effects on the serotonin transporter, is believed to underpin its functional selectivity for the limbic system, regions of the brain critically involved in emotion, motivation, and memory.[1][2][3] Unlike typical antipsychotics, this compound's effects on dopamine neurotransmission are not thought to occur through direct, high-affinity D2 receptor blockade in both striatal and limbic regions. Instead, its limbic selectivity is likely mediated by serotonergic pathways influencing mesolimbic dopamine activity. This is supported by evidence showing that while it affects mesolimbic dopamine-mediated behaviors, it has a minimal propensity to induce extrapyramidal side effects associated with strong striatal D2 receptor antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Receptor and Transporter Binding Affinities of this compound

| Target | Species | Brain Region | Ki (nM) | Reference |

| 5-HT2A Receptor | Rat | - | 16 | |

| Dopamine D2 Receptor | Rat | Striatum | 540 ± 118 | |

| Dopamine D2 Receptor | Rat | Limbic Tissue | 403 ± 84 | |

| Dopamine D4.2 Receptor | - | Transfected COS7 cells | 769 | |

| Dopamine D4.4 Receptor | - | Transfected COS7 cells | 384 | |

| α1-Adrenergic Receptor | Rat | Cortex | 172 | |

| Serotonin Transporter (SERT) | - | - | 49 |

Table 2: In Vitro Effects of this compound on Neurotransmitter Uptake

| Neurotransmitter | Brain Region | Preparation | IC50 (µM) | Reference |

| Dopamine | Striatum | Chopped Tissue | 18 | |

| Dopamine | Striatum | Synaptosomes | 1.0 | |

| Serotonin | Frontal Cortex | Synaptosomes | 0.32 | |

| Noradrenaline | Cortex | Synaptosomes | 0.78 |

Table 3: In Vivo Effects of this compound on Dopamine and Metabolites in the Nucleus Accumbens

| Treatment | Dopamine (DA) % Change | Homovanillic Acid (HVA) % Change | Reference |

| This compound (dose-dependent) | +25% | +20% |

Table 4: Behavioral Effects of this compound in Animal Models

| Animal Model | Species | Effect | ED50 (mg/kg) | Reference |

| Muricidal Behavior | Rat | Antagonist | 0.16 | |

| Vogel's Conflict Test (Anxiolytic-like) | Rat | Increased shocks accepted | 0.2 - 0.6 (s.c.) | |

| Montgomery's Conflict Test (Anxiolytic-like) | Rat | Increased time in open arms | 0.05 - 0.1 (s.c.) | |

| Amphetamine-induced Hypermotility | Rat | Inhibition | - | |

| Cocaine-induced Hypermotility | Rat | Inhibition | - |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

-

Methodology:

-

Tissue Preparation: Brain regions (e.g., striatum, limbic tissue, cortex) from male Sprague-Dawley rats were dissected and homogenized.

-

Radioligand Binding: The homogenates were incubated with a specific radioligand (e.g., [3H]spiroperidol for D2 receptors) and varying concentrations of this compound.

-

Separation and Quantification: Bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens of freely moving rats.

-

Methodology:

-

Surgical Implantation: Male rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the nucleus accumbens.

-

Perfusion: The probe was continuously perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound or other test compounds.

-

Neurochemical Analysis: The concentrations of dopamine and its metabolites (e.g., HVA) in the dialysate were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Behavioral Assays

-

Vogel's Conflict Test:

-

Apparatus: A test chamber with a drinking spout connected to a shock generator.

-

Procedure: Water-deprived rats were placed in the chamber. After a period of unpunished drinking, a mild electric shock was delivered for every 20th lick.

-

Drug Administration: this compound or vehicle was administered subcutaneously prior to the test session.

-

Measurement: The number of shocks received during a fixed period was recorded as a measure of anti-conflict (anxiolytic-like) activity.

-

-

Amphetamine-Induced Hyperlocomotion:

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems.

-

Procedure: Rats were habituated to the arenas before receiving an injection of d-amphetamine to induce hyperlocomotion.

-

Drug Administration: this compound or vehicle was administered subcutaneously prior to the amphetamine injection.

-

Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) was recorded and analyzed to assess the inhibitory effect of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's primary mechanism in the limbic system.

Caption: Workflow for in vivo microdialysis studies.

References

- 1. The limbic functional selectivity of this compound is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limbic Neuromodulation: Implications for Addiction, Posttraumatic Stress Disorder, and Memory - PMC [pmc.ncbi.nlm.nih.gov]

Amperozide: A Technical Guide to Synthesis, Derivatives, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amperozide is a diphenylbutylpiperazine derivative recognized for its atypical antipsychotic properties. Primarily acting as a potent 5-HT2A receptor antagonist, it also modulates dopamine release, distinguishing it from conventional neuroleptics.[1] While initially investigated for schizophrenia in humans, its primary application is now in veterinary medicine to mitigate aggression and stress in pigs. This technical guide provides an in-depth overview of the synthesis pathways of this compound, explores its chemical derivatives and their structure-activity relationships, and elucidates its known signaling pathways.

Synthesis of this compound

The synthesis of this compound, chemically known as 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide, involves a multi-step process. A key intermediate in this synthesis is 4-[4,4-bis(4-fluorophenyl)butyl]piperidine, which serves as the core scaffold for subsequent modifications.

Experimental Protocol: Synthesis of 4-[4,4-bis(4-fluorophenyl)butyl]piperidine

A common method for the synthesis of the piperidine intermediate involves the hydrogenation of 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine.

Materials and Reagents:

-

1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine

-

Methanol

-

Palladium-on-charcoal (10%)

-

Hydrogen gas

Procedure:

-

In a suitable shaking vessel, dissolve 17 g (40.7 mmol) of 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine in 850 ml of methanol.

-

Add 5 g of 10% palladium-on-charcoal to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Shake the mixture at 45°C for 2 hours.

-

After the reaction is complete, filter off the catalyst by suction.

-

Concentrate the filtrate to yield 4-[4,4-bis(4-fluorophenyl)butyl]piperidine.[2]

Final Synthesis Step: Amidation

General Procedure (based on related syntheses):

-

The piperazine precursor, 1-[4,4-bis(4-fluorophenyl)butyl]piperazine, is dissolved in an appropriate aprotic solvent.

-

Ethyl isocyanate is added to the solution, often in the presence of a non-nucleophilic base to scavenge any generated acid.

-

The reaction mixture is stirred, typically at room temperature, until completion, which is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer.

-

The crude product is then purified, commonly by crystallization or column chromatography, to yield the final product, this compound.

Chemical Derivatives of this compound

The chemical structure of this compound offers several points for modification to generate derivatives with potentially altered pharmacological profiles. Key areas for modification include the N-ethylcarboxamide group, the piperazine ring, and the diphenylbutyl moiety.

One known derivative is the metabolite of this compound, N-deethylated this compound .[3] This compound is formed in the body by the removal of the ethyl group from the carboxamide moiety.

A European patent (EP0136274B1) discloses a series of 1-piperazine carboxamide derivatives that are structurally related to this compound. These analogs feature variations in the substituent on the terminal nitrogen of the carboxamide and on the phenyl rings of the butyl chain.[4]

Structure-Activity Relationship (SAR)

While a comprehensive quantitative SAR study for a wide range of this compound derivatives is not available in the public domain, some general trends can be inferred from the broader class of diphenylbutylpiperazine antipsychotics. The nature of the substituent on the piperazine nitrogen is crucial for activity, with the carboxamide group contributing to the atypical profile of this compound. Modifications to the fluorophenyl groups can impact potency and selectivity. For instance, the presence and position of the fluorine atoms are known to influence receptor binding affinity.

Table 1: Key Structural Features and Their Potential Impact on Activity

| Molecular Scaffold | Position of Modification | Type of Modification | Potential Impact on Pharmacological Activity |

| Diphenylbutyl | Phenyl Rings | Substitution (e.g., other halogens, alkyl groups) | Altered receptor binding affinity and selectivity (5-HT2A vs. other receptors). |

| Piperazine | N-1 Position | Replacement of the carboxamide with other functional groups | Significant changes in antipsychotic profile and potency. |

| N-ethylcarboxamide | Ethyl Group | Variation of the alkyl chain length or introduction of cyclic groups | Modulation of potency and metabolic stability. |

Signaling Pathways of this compound

This compound's primary mechanism of action is the antagonism of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.

5-HT2A Receptor Signaling Cascade

Upon activation by its endogenous ligand, serotonin, the 5-HT2A receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.

In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin pathways, which can mediate distinct cellular effects.

As an antagonist, this compound binds to the 5-HT2A receptor but does not activate it, thereby blocking the downstream signaling initiated by serotonin. This blockade is believed to be a key contributor to its antipsychotic effects.

Modulation of Dopamine Systems

This compound also exerts a modulatory effect on dopamine neurotransmission. Unlike typical antipsychotics that directly block dopamine D2 receptors, this compound has been shown to increase the extracellular release of dopamine in brain regions such as the caudate putamen and nucleus accumbens. This effect appears to be independent of serotonin levels, suggesting a complex mechanism that may involve the blockade of the dopamine transporter.

Below are diagrams illustrating the key signaling pathways.

References

- 1. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

Amperozide's Impact on Emotional and Social Behaviors: A Technical Guide for Preclinical Research

An in-depth analysis of Amperozide's behavioral pharmacology, experimental protocols, and underlying mechanisms in animal models.

This technical guide provides a comprehensive overview of the behavioral effects of this compound, a diphenylbutylpiperazine derivative, with a focus on its influence on emotional and social behaviors in preclinical animal models. This compound, initially investigated as a potential antipsychotic, exhibits a unique pharmacological profile that has garnered interest for its anxiolytic and anti-aggressive properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychotropic compounds.

Core Behavioral Effects of this compound

This compound has demonstrated a significant impact on a range of emotional and social behaviors in rodent models. Its primary effects can be categorized as anxiolytic-like, anti-aggressive, and antipsychotic-like, with a notable separation from the sedative and motor-impairing side effects often associated with other psychoactive drugs.

Anxiolytic-Like Effects

This compound exhibits anxiety-reducing properties in established animal models of anxiety. In Vogel's conflict test, low doses of this compound (0.2-0.6 mg/kg, s.c.) increased the number of shocks accepted by rats, an indicator of anxiolytic action.[1] This effect was antagonized by the benzodiazepine receptor antagonist Ro 15-1788 and the GABA-A receptor antagonist bicuculline, suggesting an indirect modulation of the GABAergic system.[1] However, this compound itself shows no affinity for benzodiazepine binding sites.[1]

In Montgomery's conflict test, a variation of the elevated plus-maze, this compound (0.05-0.1 mg/kg, s.c.) increased the percentage of time rats spent in the open arms, further supporting its anxiolytic-like profile.[1] Higher doses (0.4-0.8 mg/kg, s.c.) did not produce this effect, indicating a specific dose-response relationship.[1]

Anti-Aggressive and Pro-Social Effects

A prominent feature of this compound is its potent anti-aggressive activity. It is a powerful antagonist of muricidal (mouse-killing) behavior in rats, with an ED50 of 0.16 mg/kg. It also effectively reduces aggression between isolated male mice. These findings suggest a potential therapeutic application in managing aggression and related behavioral disturbances. The resident-intruder paradigm is a standard test to assess such aggressive behaviors.

While direct studies on pro-social interaction are less detailed in the provided results, the reduction in aggression can be interpreted as a facilitator of more peaceful social encounters. The social interaction test is a common paradigm to evaluate social deficits and the effects of antipsychotics on them.

Antipsychotic-Like Properties

This compound displays a pharmacological profile suggestive of atypical antipsychotic activity. It effectively inhibits amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia, and also reduces exploratory behavior in mice. Unlike classical neuroleptics, this compound does not induce catalepsy or reverse amphetamine-induced stereotypies, suggesting a lower risk of extrapyramidal side effects. Furthermore, it has been shown to reduce haloperidol-induced catalepsy.

Quantitative Behavioral Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Anxiolytic-Like Effects of this compound in Rats

| Behavioral Test | Animal Model | This compound Dose (s.c.) | Key Finding | Citation |

| Vogel's Conflict Test | Rat | 0.2-0.6 mg/kg | Increased number of shocks accepted | |

| Vogel's Conflict Test | Rat | 2.0 mg/kg | Decreased number of shocks accepted | |

| Montgomery's Conflict Test | Rat | 0.05-0.1 mg/kg | Increased percentage of time in open arms | |

| Montgomery's Conflict Test | Rat | 0.4-0.8 mg/kg | No significant difference from controls |

Table 2: Anti-Aggressive and Motor Effects of this compound

| Behavioral Test | Animal Model | This compound ED50 | Key Finding | Citation |

| Muricidal Behavior | Rat | 0.16 mg/kg | Potent antagonism of mouse-killing behavior | |

| Motor Coordination/Sedation | Mouse | > 50 mg/kg | No interference with motor coordination or sedation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key behavioral tests mentioned.

Vogel's Conflict Test

This paradigm assesses the anxiolytic potential of a compound by measuring its ability to reinstate a behavior suppressed by punishment.

-

Apparatus: A testing chamber with a grid floor for delivering mild electric shocks and a drinking spout connected to a water source and a shock generator.

-

Procedure:

-

Rats are water-deprived for 48 hours prior to the test.

-

On the test day, the animal is placed in the chamber and allowed to explore and find the drinking spout.

-

After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.

-

The number of shocks the animal is willing to accept to continue drinking is recorded over a specific period (e.g., 3 minutes).

-

This compound or vehicle is administered prior to the test session at specified time points.

-

-

Endpoint: An increase in the number of accepted shocks is indicative of an anxiolytic effect.

Elevated Plus-Maze (as in Montgomery's Conflict Test)

This test is based on the innate aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set duration (e.g., 5 minutes).

-

Behavior is recorded by a video camera and analyzed for time spent in and entries into the open and closed arms.

-

This compound or vehicle is administered prior to the test.

-

-

Endpoint: An increase in the percentage of time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic effect.

Resident-Intruder Test

This paradigm is a standardized method to measure offensive aggression in a semi-naturalistic setting.

-

Procedure:

-

A male "resident" animal is housed individually for a period to establish territory.

-

An unfamiliar "intruder" male is introduced into the resident's home cage.

-

The ensuing social and aggressive interactions are recorded and scored for a defined period (e.g., 10 minutes).

-

Behaviors scored include latency to attack, number of attacks, duration of fighting, and specific aggressive postures.

-

This compound or vehicle is administered to the resident animal prior to the introduction of the intruder.

-

-

Endpoint: A reduction in the frequency and duration of aggressive behaviors indicates an anti-aggressive effect.

Signaling Pathways and Mechanism of Action

This compound's behavioral effects are thought to be mediated through its interactions with several neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.

-

Serotonin System: this compound displays a high affinity for serotonin 5-HT2A receptors (Ki = 16 nmol/L), where it acts as an antagonist. It also inhibits the serotonin transporter (Ki = 49 nmol/L), which would increase synaptic serotonin levels. These actions are believed to contribute significantly to its antipsychotic and anxiolytic effects.

-

Dopamine System: this compound has a moderate affinity for dopamine D2 receptors (Ki = 540 nmol/L). Its effects on the dopamine system appear to be selective for the limbic system, which is consistent with its atypical antipsychotic profile and lower risk of motor side effects. It has been shown to increase extracellular dopamine release in both the caudate putamen and nucleus accumbens. The modulatory role of this compound on the forebrain dopamine system is thought to involve both 5-HT2/D2 antagonism and blockade of the dopamine transporter.

-

Other Receptors: this compound has moderate affinity for α1-adrenergic receptors and weak or no affinity for a range of other receptors, including adrenergic, histaminergic, muscarinic, and benzodiazepine receptors.

Visualizations

The following diagrams illustrate the experimental workflow of a key behavioral test and the proposed signaling pathway of this compound.

Caption: Workflow for the Elevated Plus-Maze test.

References

Understanding the Metabolites of Amperozide in Plasma Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Amperozide metabolites in plasma. It is designed to equip researchers, scientists, and drug development professionals with the necessary information for the accurate quantification and characterization of these compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and potential signaling pathways.

Introduction to this compound and its Metabolism

This compound is an atypical antipsychotic agent that has been investigated for its therapeutic potential in schizophrenia. It primarily acts as a potent antagonist of the serotonin 5-HT2A receptor and also modulates dopamine neurotransmission.[1][2] Like most antipsychotics, this compound undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[3] This biotransformation can lead to the formation of metabolites that may possess their own pharmacological activity, thereby influencing the overall therapeutic and adverse effect profile of the parent drug.

The principal metabolite of this compound identified in plasma is N-deethylated this compound, also referred to in scientific literature as FG5620.[1] Understanding the plasma concentrations and pharmacological profile of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic assessment of this compound.

Quantitative Data on this compound and its Metabolite in Plasma

Clinical studies in patients with schizophrenia have provided valuable insights into the relative plasma concentrations of this compound and its N-deethylated metabolite. The data highlights the significant presence of the metabolite in systemic circulation.

| Compound | Relative Plasma Concentration in Schizophrenic Patients | Pharmacological Activity | Reference |

| This compound | Approximately equal to N-deethylated this compound | Potent 5-HT2A receptor antagonist | [1] |

| N-deethylated this compound (FG5620) | Approximately equal to this compound | 5-10 times lower pharmacological activity than this compound |

Experimental Protocols for Metabolite Analysis in Plasma

The accurate quantification of this compound and its N-deethylated metabolite in plasma requires robust and validated bioanalytical methods. The following sections detail a recommended experimental workflow, from sample preparation to analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples, which can interfere with the analysis of small molecule drugs and their metabolites.

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 14,000 x g

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike the sample with 10 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile (pre-chilled to -20°C) to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following is a proposed UPLC-MS/MS method for the simultaneous quantification of this compound and N-deethylated this compound. Method development and validation should be performed according to regulatory guidelines.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of these analytes.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 1.0 95 2.0 95 2.1 10 | 3.0 | 10 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Proposed MRM Transitions (to be optimized):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 402.2 [To be determined] [To be determined] N-deethylated this compound 374.2 [To be determined] [To be determined] | Internal Standard | [To be determined] | [To be determined] | [To be determined] |

Note: The specific product ions and collision energies for each analyte and the internal standard must be determined through infusion and optimization experiments on the specific mass spectrometer being used.

Visualizations of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Plasma Metabolite Analysis

The following diagram illustrates the key steps involved in the analysis of this compound and its metabolites in plasma samples.

Potential Signaling Pathway of N-deethylated this compound

While specific signaling studies on N-deethylated this compound are limited, its pharmacological activity, although lower, is expected to be qualitatively similar to the parent compound, this compound. This compound is a known antagonist of the 5-HT2A receptor, which is a Gq-coupled receptor. Blockade of this receptor inhibits the phospholipase C (PLC) signaling cascade. The following diagram illustrates this inferred mechanism for the metabolite.

References

- 1. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism, pharmacogenetics, and metabolic drug-drug interactions of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The history and development of Amperozide as a psychotropic agent

An In-depth Technical Guide to the History and Development of Amperozide as a Psychotropic Agent

Introduction

This compound is an atypical antipsychotic belonging to the diphenylbutylpiperazine class of compounds.[1] Initially investigated for the treatment of schizophrenia in humans, it represented a novel approach to antipsychotic therapy due to its distinct pharmacological profile, differing significantly from conventional neuroleptics.[2][3] Though it never received clinical approval for human use, its development provided valuable insights into the role of serotonin receptors in psychosis and influenced the trajectory of antipsychotic drug discovery.[4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

History and Development

This compound was developed by Pharmacia LEO Therapeutics AB in Sweden. The primary focus of its investigation was its potential as a treatment for schizophrenia. Preclinical studies in the late 1980s and early 1990s demonstrated its unique pharmacological properties, suggesting a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics. This compound progressed to Phase II clinical trials for schizophrenia but was ultimately not adopted for this indication in humans. Despite its discontinuation for human use, this compound found a niche in veterinary medicine, where it is used to manage aggression and stress in pigs.

Mechanism of Action

This compound's mechanism of action is distinguished by its potent antagonism of the serotonin 5-HT2A receptor, with a significantly lower affinity for dopamine D2 receptors, the primary target of traditional antipsychotics. This profile led to its classification as a selective 5-HT2 receptor antagonist.

Pharmacodynamics

This compound's interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding studies. It exhibits a high affinity for 5-HT2A receptors, moderate affinity for α1-adrenergic receptors, and low affinity for dopamine D2 receptors. Unlike many other antipsychotics, it has a low affinity for D1, 5-HT1A, α2-adrenergic, muscarinic M1 and M2, and opiate sigma receptors.

The antagonistic properties of this compound at the 5-HT2A receptor were confirmed by its ability to inhibit serotonin-induced formation of inositol-1-phosphate in human blood platelets, a key downstream signaling event of 5-HT2A receptor activation.

In addition to its receptor binding profile, this compound has been shown to inhibit the release of dopamine and alter the firing patterns of dopaminergic neurons. It also demonstrates inhibitory effects on the uptake of dopamine, serotonin, and noradrenaline in vitro.

Signaling Pathway

The primary mechanism of this compound involves the blockade of the 5-HT2A receptor, which is a Gq/11-coupled receptor. Activation of this receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound, as an antagonist, prevents this cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Amperozide: A Technical Guide on its Effects on Dopamine Release and Neuronal Firing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amperozide is a diphenylbutylpiperazine derivative that has been investigated for its atypical antipsychotic properties. Its mechanism of action is primarily characterized by a high affinity for serotonin 5-HT2A receptors and a comparatively low affinity for dopamine D2 receptors. This profile distinguishes it from typical antipsychotics and underlies its unique effects on the central nervous system. This technical guide provides an in-depth analysis of this compound's modulatory effects on dopamine neurotransmission, focusing on its impact on dopamine release in key brain regions and the firing activity of midbrain dopamine neurons. Quantitative data from key preclinical studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's neuropharmacological profile.

Core Mechanism of Action: Receptor Binding Profile

This compound's interaction with various neurotransmitter receptors dictates its pharmacological effects. It is a potent antagonist of the 5-HT2A receptor, with significantly lower affinity for dopamine D2 receptors. This preferential binding to 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs and is thought to contribute to a reduced incidence of extrapyramidal side effects compared to traditional neuroleptics.[1] The receptor binding affinities of this compound, as determined by in vitro radioligand binding assays, are presented in Table 1.

| Receptor | Affinity (Ki, nM) | Brain Region of Assay |

| 5-HT2A | 16.5 ± 2.1 | Rat Cerebral Cortex |

| Dopamine D2 (Striatum) | 540 ± 59 | Rat Striatum |

| Dopamine D2 (Limbic) | 403 ± 42 | Rat Limbic System |

| Alpha-1 Adrenergic | 172 ± 14 | Rat Cerebral Cortex |

| 5-HT1A | Low Affinity | Rat Brain |

| Alpha-2 Adrenergic | Low Affinity | Rat Brain |

| Dopamine D1 | Low Affinity | Rat Brain |

| Muscarinic M1 & M2 | Low Affinity | Rat Brain |

| Data sourced from Svartengren & Simonsson, 1990. |

Effect on Dopamine Release

This compound modulates dopamine release in a complex manner, with evidence from both in vitro and in vivo studies.

In Vitro Studies

In vitro experiments using perfused rat striatal tissue have shown that this compound can inhibit dopamine release stimulated by amphetamine. This suggests an interaction with the dopamine transporter or a modulation of the release process. Interestingly, this compound was also found to slightly increase the basal release of dopamine in this preparation. The quantitative effects of this compound on dopamine release in vitro are summarized in Table 2.

| Experimental Condition | This compound Concentration (µM) | Effect on Dopamine Release |

| Amphetamine-Stimulated Release | 1 | Inhibition to 44% of control |

| Amphetamine-Stimulated Release | 10 | Inhibition to 36% of control |

| Basal Release | 10 | Slight Increase |

| Electrically Stimulated Release | 10 | Significant Potentiation |

| Potassium-Stimulated Release | 1 - 10 | No Significant Effect |

| Data sourced from Eriksson, 1990.[2] |

In Vivo Microdialysis Studies

In vivo microdialysis in freely moving rats has demonstrated that systemic administration of this compound leads to a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens (NAC), a key region of the brain's reward system.[3][4] This effect is consistent with the proposed mechanism of 5-HT2A antagonism leading to a disinhibition of dopamine neuron activity. The quantitative effects of this compound on in vivo dopamine release are presented in Table 3.

| Brain Region | This compound Dose (mg/kg, s.c.) | Effect on Extracellular Dopamine |

| Nucleus Accumbens | 5 and 10 | Dose-dependent increase up to +25% |

| Nucleus Accumbens & Caudate Putamen | Not specified | Increased extracellular release |

| Data sourced from Minabe et al., 1998 and Chen et al., 2008.[3] |

Effect on Neuronal Firing

Electrophysiological studies have revealed that this compound selectively modulates the activity of mesolimbocortical dopamine neurons originating in the ventral tegmental area (VTA or A10), while having no significant effect on the nigrostriatal dopamine neurons of the substantia nigra (A9). This regional selectivity is thought to underlie the lower risk of motor side effects. The effects of this compound on dopamine neuron firing are summarized in Table 4.

| Dopamine Neuron Group | This compound Administration | Effect on Firing Pattern |

| A9 (Substantia Nigra) | Systemic | No significant effect |

| A10 (Ventral Tegmental Area) | Systemic | Two distinct effects observed in different neurons: 1. Increased firing rate and burst firing (excitation) or 2. Regularization of the firing pattern. |

| Data sourced from Grenhoff et al., 1990. |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Effect on Dopamine Neurons

The primary mechanism by which this compound is thought to influence dopamine neurons is through its potent antagonism of 5-HT2A receptors. These receptors are located on various neurons that modulate the activity of VTA dopamine cells. One prominent hypothesis is that by blocking 5-HT2A receptors on cortical pyramidal neurons that project to the VTA, or on local GABAergic interneurons within the VTA, this compound leads to a disinhibition of A10 dopamine neurons, resulting in increased firing and subsequent dopamine release in terminal regions like the nucleus accumbens.

Caption: Proposed mechanism of this compound action on dopamine neurons.

Experimental Workflow: In Vivo Single-Unit Electrophysiology

The following diagram outlines the typical workflow for assessing the effect of a compound like this compound on the firing rate of dopamine neurons in an anesthetized rodent model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound, a putative anti-psychotic drug: uptake inhibition and release of dopamine in vitro in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on psychostimulant-induced hyperlocomotion and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral and biochemical effects of this compound and serotonin agents on nigrostriatal and mesolimbic dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocols for Amperozide Administration in Laboratory Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Amperozide to laboratory rats, focusing on its use in behavioral pharmacology research. This compound is an atypical antipsychotic agent known for its potent serotonin 5-HT2A receptor antagonism and its modulatory effects on the dopamine system.[1][2][3] This document outlines procedures for solution preparation, administration routes, and relevant behavioral assays, and includes quantitative data and signaling pathway diagrams to support experimental design and execution.

This compound: Properties and Mechanism of Action

This compound is a diphenylbutylpiperazine derivative with a high affinity for 5-HT2A receptors and a lower affinity for dopamine D2 receptors.[2][4] Its primary mechanism of action involves the blockade of 5-HT2A receptors, which in turn modulates dopamine release and neuron activity in brain regions such as the striatum and ventral tegmental area. This modulation is believed to underlie its effects on behaviors associated with psychosis and other neuropsychiatric disorders.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₉F₂N₃O | |

| Molecular Weight | 401.5 g/mol | |

| Water Solubility | 0.0131 mg/mL | |

| Primary Target | 5-HT2A Receptor Antagonist | |

| Other Targets | Dopamine D2 Receptor (low affinity) |

This compound Administration Protocols

Solution Preparation

Due to its low water solubility, this compound requires a suitable vehicle for in vivo administration. While specific vehicle information for this compound is not consistently reported across studies, a common approach for poorly water-soluble compounds in preclinical research is the use of a co-solvent system.

Protocol: this compound Solution Preparation (for Intraperitoneal Injection)

-

Vehicle Preparation: A common vehicle for lipophilic compounds is a mixture of Dimethyl sulfoxide (DMSO) and saline (0.9% NaCl). A typical starting ratio is 5-10% DMSO in saline. The final concentration of DMSO should be kept as low as possible to minimize potential vehicle effects. For a 10% DMSO solution, mix 1 part DMSO with 9 parts sterile saline.

-

Dissolving this compound:

-

Weigh the desired amount of this compound hydrochloride (the more soluble salt form).

-

Initially, dissolve the this compound powder in the DMSO portion of the vehicle. Gentle vortexing or sonication may aid in dissolution.

-

Once fully dissolved in DMSO, add the saline portion dropwise while continuously vortexing to prevent precipitation.

-

-

Final Concentration: The final concentration of the dosing solution should be calculated to ensure the desired dose is administered in a volume appropriate for the rat's body weight (typically 1-2 mL/kg for intraperitoneal injections).

-

Storage: Prepared solutions should ideally be used fresh. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before each use.

Route of Administration

The most commonly reported route of administration for this compound in laboratory rats is intraperitoneal (IP) injection . This route provides rapid systemic absorption.

Protocol: Intraperitoneal (IP) Injection in Rats

-

Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler.

-

Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Injection Procedure:

-

Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge).

-

Insert the needle at a 10-20 degree angle to the abdominal wall.

-

Gently aspirate to ensure no bodily fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe.

-

If aspiration is clear, inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the rat to its home cage.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress, such as abdominal swelling or signs of pain, for a short period after the injection.

Quantitative Data from In Vivo Rat Studies

The following tables summarize key quantitative data from published studies on this compound in rats.

Table 2: this compound Dosages in Behavioral Studies

| Behavioral Test | Rat Strain | Doses (mg/kg, IP) | Observed Effects | Reference |

| Schedule-Induced Polydipsia | Sprague-Dawley | 0.2, 0.4, 0.8, 1.6 | Dose-dependent decrease in licking and water intake | |

| Schedule-Induced Polydipsia | Sprague-Dawley | 2, 4, 8 | Significant decrease in licking and water intake | |

| Amphetamine-Induced Hyperlocomotion | Not Specified | Not Specified | Inhibition of hyperlocomotion | |

| Oxytocin Secretion | Sprague-Dawley | 0.5, 2.5, 5.0 | Dose-dependent increase in plasma oxytocin |

Table 3: In Vitro Receptor Binding and Neurochemical Effects of this compound in Rats

| Parameter | Brain Region | Value | Reference |

| 5-HT2 Receptor Binding (chronic treatment) | Cerebral Cortex | 51% reduction in high-affinity sites | |

| Dopamine Uptake Inhibition (IC₅₀) | Striatum (synaptosomes) | 1.0 µM | |

| Serotonin Uptake Inhibition (IC₅₀) | Frontal Cortex (synaptosomes) | 0.32 µM | |

| Noradrenaline Uptake Inhibition (IC₅₀) | Cortex (synaptosomes) | 0.78 µM | |

| Amphetamine-Stimulated Dopamine Release | Striatum | Inhibition to 36-44% of control |

Experimental Protocols for Key Behavioral Assays

Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential antipsychotic activity of compounds by measuring their ability to counteract the stimulant effects of amphetamine.

Protocol: Amphetamine-Induced Hyperlocomotion

-

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record locomotor activity.

-

Habituation:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Habituate the rats to the open-field arena for 30-60 minutes for 2-3 consecutive days prior to the test day.

-

-

Experimental Procedure:

-

On the test day, place the rats in the open-field arena and allow for a 30-minute baseline recording period.

-

Administer this compound (or vehicle) via IP injection.

-

After a pre-treatment interval (typically 30 minutes), administer d-amphetamine sulfate (e.g., 1.5 mg/kg, IP).

-

Immediately return the rat to the open-field arena and record locomotor activity for 60-90 minutes.

-

-

Data Analysis: The primary dependent variable is the total distance traveled or the number of beam breaks. Data is typically analyzed in time bins (e.g., 5-10 minutes) and as a total over the recording period.

Schedule-Induced Polydipsia (SIP)

SIP is a model of compulsive behavior where food-deprived rats exhibit excessive drinking when food is delivered intermittently.

Protocol: Schedule-Induced Polydipsia

-

Apparatus: Standard operant conditioning chambers equipped with a food pellet dispenser, a water bottle or lickometer, and a house light.

-

Food Deprivation: Rats are typically maintained at 80-85% of their free-feeding body weight.

-

Acquisition Phase:

-

For several consecutive days, place the rats in the operant chambers for a daily session (e.g., 60-150 minutes).

-

During the session, deliver food pellets on a fixed-time (FT) or fixed-interval (FI) schedule (e.g., FT-60 seconds, meaning one pellet is delivered every 60 seconds regardless of the rat's behavior).

-

Water is freely available from the lickometer.

-

Continue daily sessions until a stable high level of water intake is observed.

-

-

Drug Testing Phase:

-

Once stable SIP is established, administer this compound (or vehicle) via IP injection at a set time (e.g., 30 minutes) before the start of the session.

-

Record the number of licks and/or the volume of water consumed during the session.

-

-